2-Fluoro-5-hydroxypyridine
Overview
Description
2-Fluoro-5-hydroxypyridine is a fluorinated pyridine derivative that has garnered interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyl group on the pyridine ring can significantly influence the molecule's chemical and biological properties, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of fluoropyridines, including 2-fluoro-5-hydroxypyridine, can be achieved through various methods. One efficient approach involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Another method for synthesizing 2-aminopyridine derivatives, which can be precursors to hydroxypyridines, uses a catalyst-free nucleophilic substitution of 2-fluoropyridine with acetamidine hydrochloride . Additionally, a radiosynthesis approach has been developed for 2-amino-5-[18F]fluoropyridines, which could be adapted for the synthesis of related hydroxypyridines .
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-hydroxypyridine is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. This configuration can lead to interesting photophysical properties, as observed in a related molecule, 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP), which exhibits tautomerization between lactim and lactam forms . The electron-withdrawing effect of the fluorine atom and the electron-donating nature of the hydroxyl group can also influence the reactivity and stability of the molecule.
Chemical Reactions Analysis
Fluorinated pyridines, including 2-fluoro-5-hydroxypyridine, can undergo various chemical reactions. The fluorine atom can be introduced into the pyridine ring through selective fluorination reactions, which have been shown to proceed with high regioselectivity when activated by an amino or hydroxyl group at the C2 position . The halogen-rich intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the potential for further functionalization of fluoropyridines to create more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-5-hydroxypyridine are influenced by its functional groups. The fluorine atom contributes to the molecule's lipophilicity and stability, while the hydroxyl group can engage in hydrogen bonding, affecting the molecule's solubility and reactivity. The photophysical study of a related compound, FP2HP, suggests that the excited state properties of such molecules can be significantly different from their ground state, with implications for their behavior in various environments . The design and synthesis of fluorine-substituted hydroxypyridinones aim to leverage these properties for pharmaceutical applications .
Scientific Research Applications
1. Nucleoside Analogues Synthesis
2-Fluoro-5-hydroxypyridine derivatives have been explored in the synthesis of nucleoside analogues. For instance, 4-Amino-5-fluoro-2-pyridone, a derivative, was synthesized and transformed into various nucleosides such as 5-fluoro-3-deazacytidine and 5-fluoro-2′-deoxy-3-deazacytidine. These compounds are potential candidates for further study due to their structural similarity to nucleosides like cytidine, which play critical roles in biological processes (Nesnow & Heidelberger, 1975).
2. Study of Photophysical Properties
2-Fluoro-5-hydroxypyridine analogues have been studied for their unique photophysical properties. A study on 5-(4-fluorophenyl)-2-hydroxypyridine revealed insights into excited state lactim to lactam type tautomerization reactions, contributing to our understanding of fluorescent properties in certain chemical structures (Samanta et al., 2010).
3. Chelation-Enhanced Fluorescence
Research into the interaction of 5-(4-fluorophenyl)-2-hydroxypyridine with transition metal ions has provided insights into chelation-enhanced fluorescence. This could have implications for developing chemosensors based on structural changes in the presence of specific ions, demonstrating the potential of 2-Fluoro-5-hydroxypyridine derivatives in sensing applications (Samanta et al., 2010).
4. Fluorine-18 Labeling in Medicinal Chemistry
The compound FPyKYNE, based on the 2-fluoro-5-hydroxypyridine structure, has been developed for the fluorine-18 labeling of macromolecules using click chemistry. This has significant implications in the field of medicinal chemistry, particularly in the synthesis of radiotracers for medical imaging techniques like Positron Emission Tomography (Kuhnast et al., 2008).
5. Fluorescence Studies in Chemistry
Investigations into the fluorescence behavior of hydroxypyridines, including 2-Fluoro-5-hydroxypyridine derivatives, have provided valuable data on fluorescence yields and the effects of various solvents. This contributes to a broader understanding of the photophysical characteristics of these compounds (Weisstuch et al., 1975).
Safety And Hazards
properties
IUPAC Name |
6-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRLNWYWOKWCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376742 | |
Record name | 2-Fluoro-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxypyridine | |
CAS RN |
55758-32-2 | |
Record name | 2-Fluoro-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.